3-Méthyloxétane-2-one

Vue d'ensemble

Description

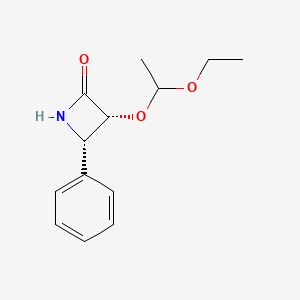

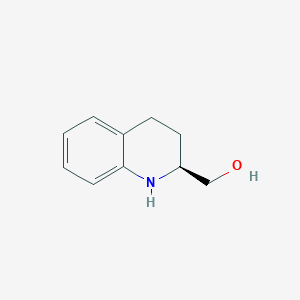

3-Methyloxetan-2-one is a chemical compound with the molecular formula C4H6O2 . It has an average mass of 86.089 Da and a monoisotopic mass of 86.036781 Da .

Synthesis Analysis

The synthesis of 3-Methyloxetan-2-one can be achieved from 3-Bromo-2-methylpropionic acid . Another method involves the lipase promoted asymmetric trans-esterification of 4-alkyl-, 3-alkyl- and 3,4-dialkyloxetan-2-ones with ring-opening . This process was demonstrated to be effective in obtaining oxetan-2-ones of high enantiomeric excess .Molecular Structure Analysis

The molecular structure of 3-Methyloxetan-2-one consists of 4 carbon atoms, 6 hydrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis

The chemical reactions involving 3-Methyloxetan-2-one include the formation of oxetane through epoxide opening with trimethyloxosulfonium ylide . This reaction requires moderate heating due to the activation energy involved .Physical And Chemical Properties Analysis

3-Methyloxetan-2-one has a boiling point of 52 °C (under a pressure of 10 Torr) and a predicted density of 1.096±0.06 g/cm3 . The molecular weight of the compound is 86.08920 .Applications De Recherche Scientifique

Synthèse de nouveaux dérivés d'oxétane

Le 3-méthyloxétane-2-one est utilisé dans la synthèse de nouveaux dérivés d'oxétane . Ces dérivés ont suscité de nombreuses études sur leur synthèse . Le motif oxétane peut être obtenu à partir du composé carbonylé correspondant par formation initiale de l'époxyde suivie d'une ouverture de cycle .

Formation du motif 2-hydroxyméthyloxétane

Le motif 2-hydroxyméthyloxétane a été formé avec un rendement de 74 % après déprotection de l'acétal . Il s'agit d'une application importante du this compound dans le domaine de la synthèse organique .

Génération de dérivés vinyliques

Les dérivés vinyliques ont subi avec succès une bromation avec Br2 ou une époxydation avec m-CPBA . Cela montre la polyvalence du this compound dans la génération de divers groupes fonctionnels .

Études d'expansion de cycle

Fokin et ses collaborateurs ont modélisé l'expansion de cycle d'un époxyde non substitué par calcul à la théorie de la fonctionnelle de la densité MP2 . Cette étude fournit des informations sur la réactivité du this compound .

Formation d'oxétanes chiraux

Des oxétanes chiraux énantioenrichis ont été obtenus à partir d'époxydes énantioenrichis avec une conservation totale de la pureté énantiomérique . Cette application du this compound est importante dans le domaine de la synthèse asymétrique .

Génération d'azétidine-oxétane spirocyclique

Carreira et ses collaborateurs ont appliqué cette approche à la N-Boc-azétidine-3-one, où cette transformation a permis de générer une azétidine-oxétane spirocyclique . Cela met en évidence l'utilité du this compound dans la synthèse d'architectures moléculaires complexes .

Mécanisme D'action

The mechanism of action of 3-Methyloxetan-2-one is not fully understood. It is believed to act as a nucleophilic reagent in organic synthesis, forming a stable covalent bond with the substrate. It is also believed to be involved in the formation of a variety of other organic compounds.

Biochemical and Physiological Effects

3-Methyloxetan-2-one has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, and to modulate the activity of certain receptors, such as the serotonin receptor. It has also been shown to have an anti-inflammatory effect and to reduce the production of certain cytokines.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using 3-Methyloxetan-2-one in laboratory experiments is its low cost and high reactivity. It is also relatively easy to handle and store, and can be used in a variety of reactions. The main limitation is its low solubility in water, which can make it difficult to use in certain reactions.

Orientations Futures

There are many potential future directions for 3-Methyloxetan-2-one research. These include further investigation into its biochemical and physiological effects, as well as its potential use in the synthesis of new organic compounds. It could also be used in the development of new drugs and pesticides, as well as in the synthesis of polymers and polyurethanes. Additionally, further research into its mechanism of action could provide insight into its potential applications in other areas.

Safety and Hazards

3-Methyloxetan-2-one is classified as an eye irritant (Category 2), with the hazard statement H319 indicating that it causes serious eye irritation . Precautionary measures include rinsing cautiously with water for several minutes in case of eye contact . It is also classified as an irritant (Xi) with the risk statement R36 .

Analyse Biochimique

Biochemical Properties

3-Methyloxetan-2-one plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, facilitating the formation of complex molecules. For instance, it can act as a substrate for enzymes involved in ring-opening reactions, leading to the formation of more reactive intermediates. These interactions are crucial for the synthesis of pharmaceuticals and other bioactive compounds .

Cellular Effects

The effects of 3-Methyloxetan-2-one on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 3-Methyloxetan-2-one can affect the expression of specific genes involved in metabolic pathways, thereby altering the metabolic flux within cells. Additionally, it has been observed to impact cell signaling pathways, leading to changes in cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, 3-Methyloxetan-2-one exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the transcriptional activity of specific genes, leading to alterations in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methyloxetan-2-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Methyloxetan-2-one is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been observed to cause changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .

Dosage Effects in Animal Models

The effects of 3-Methyloxetan-2-one vary with different dosages in animal models. At low doses, the compound has been shown to have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound becomes harmful. These findings underscore the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

3-Methyloxetan-2-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes phase I and phase II metabolic reactions, leading to the formation of more hydrophilic metabolites that are easily excreted from the body. The compound’s interaction with cytochrome P450 enzymes is particularly noteworthy, as these enzymes play a crucial role in its oxidation and subsequent metabolism .

Transport and Distribution

Within cells and tissues, 3-Methyloxetan-2-one is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments are influenced by these interactions, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of 3-Methyloxetan-2-one is a key factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These mechanisms ensure that 3-Methyloxetan-2-one exerts its effects in the appropriate cellular context, thereby enhancing its efficacy in biochemical reactions .

Propriétés

IUPAC Name |

3-methyloxetan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-3-2-6-4(3)5/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBXFCLDEATPCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436759 | |

| Record name | 2-oxetanone, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1823-54-7 | |

| Record name | 2-oxetanone, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the reaction between 4-[(Z)-Ethylidene]-3-methyloxetan-2-one and diazo compounds?

A1: The reaction of 4-[(Z)-Ethylidene]-3-methyloxetan-2-one (I) with monosubstituted diazo esters and ketones (II) results in the formation of cyclopropanespiro-β-lactones (III). [] This reaction is particularly noteworthy due to its high diastereoselectivity, yielding a single diastereomer of the cyclopropanespiro-β-lactone product. [] This control over stereochemistry is crucial in organic synthesis, as different diastereomers can exhibit distinct biological and chemical properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.